molecular formula C7H8Cl2N2 B14275730 4,5-Dichloro-6-ethyl-2-methylpyrimidine

4,5-Dichloro-6-ethyl-2-methylpyrimidine

Cat. No.: B14275730
M. Wt: 191.05 g/mol
InChI Key: VPDPZFGGJULEDY-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of chlorine atoms at positions 4 and 5, an ethyl group at position 6, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and scalability of the synthesis. The final product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex pyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-5-chloro-6-ethyl-2-methylpyrimidine or 4,5-dimercapto-6-ethyl-2-methylpyrimidine can be obtained.

    Oxidation Products: Pyrimidine N-oxides are the major products formed during oxidation.

    Reduction Products: Dechlorinated pyrimidine derivatives are obtained through reduction.

Scientific Research Applications

4,5-Dichloro-6-ethyl-2-methylpyrimidine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and alkyl groups on the pyrimidine ring influence its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function. Additionally, it may modulate signaling pathways by binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the ethyl group at position 6.

    4,6-Dichloro-2-methylpyrimidine: Similar but lacks the ethyl group at position 6 and has chlorine at position 6 instead of 5.

    2,4-Dichloro-5-methylpyrimidine: Similar but has a methyl group at position 5 instead of an ethyl group at position 6.

Uniqueness

4,5-Dichloro-6-ethyl-2-methylpyrimidine is unique due to the specific combination of chlorine, ethyl, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4,5-dichloro-6-ethyl-2-methylpyrimidine

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-6(8)7(9)11-4(2)10-5/h3H2,1-2H3

InChI Key

VPDPZFGGJULEDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)C)Cl)Cl

Origin of Product

United States

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